Product packaging for Phenylalaninal(Cat. No.:)

Phenylalaninal

Cat. No.: B8679731
M. Wt: 149.19 g/mol
InChI Key: CQIUZHAQYHXKRY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenylalaninal, the aldehyde derivative of the amino acid phenylalanine, serves as a versatile chiral building block and key intermediate in synthetic organic chemistry and medicinal research. It is particularly valuable in the synthesis of complex peptide analogues and various heterocyclic compounds. Its structure makes it a critical precursor in the preparation of pharmaceutical ingredients and other biologically active molecules. Researchers utilize this compound in exploring new enzymatic pathways and as a starting material for the development of potential therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not approved for human, veterinary, household, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B8679731 Phenylalaninal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(2S)-2-amino-3-phenylpropanal

InChI

InChI=1S/C9H11NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6,10H2/t9-/m0/s1

InChI Key

CQIUZHAQYHXKRY-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C=O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)N

Origin of Product

United States

Synthetic Methodologies for Phenylalaninal and Its Key Intermediates

Strategies for the Preparation of Phenylalaninal

One notable strategy for the preparation of this compound involves the synthesis of its protected derivatives. A well-documented method for obtaining enantiomerically pure α-N,N-dibenzylamino aldehydes, which include a protected form of this compound, is the Swern oxidation. This procedure allows for the conversion of naturally occurring α-amino acids into their corresponding N,N-dibenzyl-protected α-amino aldehydes. For instance, (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal can be synthesized through the Swern oxidation of (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol. This approach provides a practical route to access these chiral aldehyde intermediates orgsyn.org.

The general applicability of this method allows for the preparation of various N,N-dibenzyl-protected α-amino aldehydes from different α-amino acids, including phenylalanine. By starting with the appropriate enantiomer of the amino alcohol, the corresponding S- or R-configured N,N-dibenzyl-protected α-amino aldehydes can be prepared orgsyn.org.

In Situ Generation of this compound-Derived Intermediates

Due to the potential instability or high reactivity of free this compound, it is often generated in situ and immediately reacted to form more stable derivatives. This approach is particularly useful in reactions where the aldehyde serves as a transient intermediate.

A significant application of this compound, often generated in situ, is its use in the formation of chiral aldimines. Aldimines are Schiff bases formed by the condensation of an aldehyde with a primary amine. The chirality of this compound is preserved in these aldimine derivatives, making them valuable intermediates in asymmetric synthesis.

Research has demonstrated that chiral aldimines derived from this compound can participate in reactions with high diastereoselectivity. For example, in the synthesis of aziridines, the reaction of N-tosyl imines with in situ generated iodomethyllithium, when a chiral aldimine derived from this compound was used, proceeded with high diastereoselectivity americanelements.comresearchgate.net. This highlights the utility of this compound-derived aldimines as key intermediates for constructing complex chiral molecules with controlled stereochemistry.

The in situ generation of aldimines from aldehydes and amines is a common synthetic strategy, allowing for the direct use of the aldehyde without isolation, which is beneficial when the aldehyde itself is prone to degradation or polymerization americanelements.com.

Chemical Reactivity and Mechanistic Investigations of Phenylalaninal Transformations

Diastereoselective Reactions Involving Phenylalaninal-Derived Species

The inherent chirality of this compound allows for its use in reactions where the control of new stereocenters is paramount. This is particularly evident in the synthesis of aziridines, a class of three-membered nitrogen-containing heterocycles that are valuable intermediates in medicinal chemistry and natural product synthesis.

A notable application of this compound in diastereoselective synthesis is its conversion into chiral aldimines, which then serve as substrates for aziridine (B145994) formation. Specifically, the reaction of a chiral aldimine derived from this compound has been shown to yield aziridines. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org This transformation highlights the utility of this compound as a chiral precursor for constructing complex nitrogen heterocycles.

For the aziridine synthesis involving chiral aldimines derived from this compound, a key catalytic system employs in situ generated iodomethyllithium. organic-chemistry.orgnih.govorganic-chemistry.org This reagent facilitates the efficient and general synthesis of aziridines from N-tosyl imines, including those derived from this compound. organic-chemistry.orgnih.govorganic-chemistry.org

The reaction of the chiral aldimine derived from this compound with in situ generated iodomethyllithium proceeds with remarkably high diastereoselectivity. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org For instance, this method has been reported to provide access to (2R,1'S)-2-(1'-aminoalkyl)aziridine in an enantiopure form with very high diastereoselectivity. nih.gov This high level of stereocontrol is a critical aspect of utilizing this compound in asymmetric synthesis, enabling the precise construction of desired stereoisomers.

The following table summarizes a key diastereoselective reaction involving a this compound-derived aldimine:

Substrate (Derived from this compound)Reagent/CatalystProduct TypeDiastereoselectivityReference
Chiral AldimineIodomethyllithium (in situ)AziridineVery High organic-chemistry.orgnih.govorganic-chemistry.org

Aziridine Synthesis from this compound-Derived Aldimines

Proposed Reaction Mechanisms for this compound-Mediated Transformations

The high diastereoselectivity observed in reactions involving this compound-derived species has prompted detailed mechanistic investigations to understand the factors governing these transformations.

The synthesis of aziridines from this compound-derived aldimines using iodomethyllithium represents a novel reaction pathway. organic-chemistry.orgnih.govorganic-chemistry.org A mechanism has been proposed to explain this new reaction, contributing to the understanding of carbon-nitrogen bond formation and stereochemical control in aziridine synthesis. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org

The proposed mechanism for the aziridine formation from this compound-derived aldimines accounts for the observed high diastereoselectivity, leading to specific stereochemical outcomes such as the formation of (2R,1'S)-2-(1'-aminoalkyl)aziridine. nih.gov While the detailed explanation of the mechanism is complex and typically involves transition state analysis, the consistent and high diastereoselectivity achieved underscores the predictability and control offered by this reaction pathway. The precise stereochemical outcome is a direct consequence of the proposed mechanistic steps, which favor the formation of one diastereomer over others. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org

Phenylalaninal As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Asymmetric Synthesis Strategies

The primary utility of phenylalaninal in asymmetric synthesis lies in its role as a chiral precursor that directs the stereochemical outcome of a reaction. When this compound is converted into a derivative, such as an imine, the existing stereocenter influences the trajectory of approaching reagents. The carbon-nitrogen double bond of the imine is prochiral, but the two faces of this double bond are diastereotopic due to the presence of the nearby chiral center.

This diastereotopicity allows for facial discrimination by nucleophiles or other reactants. One face is typically more sterically hindered than the other, leading to a preferential attack from the less hindered direction. This substrate-controlled diastereoselectivity is a cornerstone of many asymmetric synthesis strategies, enabling the creation of new stereocenters with a predictable configuration relative to the one originating from this compound. This strategy effectively transfers the stereochemical information from the starting material to the product.

Applications in the Preparation of Optically Active Compounds

The principles of asymmetric induction using this compound have been applied to the synthesis of various optically active compounds, where control of stereochemistry is paramount. One notable application is in the preparation of chiral aziridines, which are valuable synthetic intermediates for the synthesis of amino alcohols, amino acids, and other nitrogen-containing heterocyclic compounds.

A specific application demonstrating the utility of this compound is in the diastereoselective synthesis of aziridines. Research has shown that chiral aldimines derived from this compound can undergo highly diastereoselective aziridination reactions. organic-chemistry.org

In a documented procedure, an N-tosyl imine is first formed from N-protected this compound. This chiral imine is then reacted with iodomethyllithium, which is generated in situ. The reaction proceeds via the addition of the carbenoid-like reagent across the C=N double bond of the imine. The stereocenter of the original this compound moiety directs the approach of the reagent, resulting in the formation of the corresponding aziridine (B145994) with a high degree of stereocontrol. organic-chemistry.org This method provides an efficient route to optically active aziridines, where the stereochemistry is directly dictated by the starting chiral aldehyde.

The table below summarizes the findings for the diastereoselective aziridination of a chiral aldimine derived from this compound.

Table 1. Diastereoselective Synthesis of an Aziridine from a this compound-Derived Imine organic-chemistry.org

Imine Substrate Reagent Product Diastereomeric Ratio (d.r.)

Advanced Characterization Techniques for Phenylalaninal and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure of Phenylalaninal and its derivatives. Each method offers complementary information about different aspects of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), would be a primary tool for the structural elucidation of this compound.

¹H NMR: The aldehyde proton (–CHO) is highly deshielded and typically resonates in the distinctive range of 9-10 ppm, providing a clear indicator of the aldehyde functionality. The protons on the chiral alpha-carbon (–CH(NH₂)CHO) and the methylene (B1212753) group adjacent to the phenyl ring (–CH₂Ph) would exhibit characteristic splitting patterns and chemical shifts, influenced by their proximity to the chiral center and the aromatic ring. The aromatic protons of the phenyl group would appear in the 6.5-8.5 ppm region, consistent with other phenylalanine-derived compounds. For instance, L-Phenylalanine itself shows aromatic proton signals around 7.3 ppm wikipedia.orgnih.gov.

¹³C NMR: The carbonyl carbon of the aldehyde group (–CHO) would be highly deshielded, appearing typically above 190 ppm. The aromatic carbons, the chiral alpha-carbon, and the benzylic carbon would also yield distinct signals, providing a comprehensive carbon skeleton fingerprint. For comparison, phenylalanine's carbonyl carbon is typically found around 176 ppm nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the characteristic functional groups present in this compound.

A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the aldehyde carbonyl (C=O) stretch.

Bands in the 3300-3500 cm⁻¹ region would correspond to N-H stretching vibrations from the primary amino group.

Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ range. For example, L-Phenylalanine shows C=C stretching around 1608 cm⁻¹ and 1587 cm⁻¹ nih.gov.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and confirmation.

The molecular ion peak ([M+H]⁺ or [M-H]⁻) would confirm the molecular weight (C₉H₁₁NO, molecular weight 149.19 g/mol flybase.org).

Characteristic fragmentation pathways would involve losses of small molecules like H₂O, NH₃, or CO, as well as cleavages related to the benzylic and amino acid backbone. For instance, phenylalanine mass spectra show fragments corresponding to the loss of the COOH group and the phenyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can detect the presence of the aromatic phenyl ring.

this compound, due to its phenyl chromophore, would exhibit absorption maxima in the UV region, typically around 250-270 nm, characteristic of π-π* transitions of the benzene (B151609) ring. For example, phenylalanine shows absorption maxima at 198 nm and 258 nm.

Chiral Analysis Methodologies

This compound possesses a chiral center at the α-carbon, making the differentiation and quantification of its enantiomers essential for understanding its properties and applications.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and highly effective method for separating and quantifying enantiomers.

This technique involves the use of chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to different retention times. Common CSPs include those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), or derivatized polysaccharides flybase.org.

The mobile phase composition, temperature, and flow rate are optimized to achieve baseline separation of the enantiomers. Detection is typically performed using UV-Vis detectors. For example, chiral HPLC has been successfully applied to separate D- and L-phenylalanine methyl esters flybase.org.

Capillary Electrophoresis (CE): Chiral CE offers an alternative for enantiomeric separation, often utilizing chiral selectors in the background electrolyte.

Selectors such as β-cyclodextrin and chiral ionic liquids can form transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in electrophoretic mobility.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration and enantiomeric excess (ee) of chiral molecules, particularly those with chromophores near the chiral center.

this compound's aromatic ring and chiral center make it amenable to CD analysis. The technique measures the differential absorption of left and right circularly polarized light. The sign and intensity of the Cotton effect in the CD spectrum can be correlated with the absolute configuration and the enantiomeric purity. CD spectroscopy has been used to confirm the absolute optical conformation and evaluate enantiomeric purity of D-phenylalanine nih.gov.

Enantiomeric Excess (ee) Determination: The enantiomeric excess can be determined quantitatively after chiral separation (e.g., by integrating peak areas in chiral HPLC chromatograms) or directly using techniques like Photoelectron Circular Dichroism (PECD), which has been demonstrated for phenylalanine mixtures.

Computational and Theoretical Studies of Phenylalaninal

Quantum Chemical Calculations of Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For phenylalaninal, such calculations would elucidate its stable three-dimensional structures (conformations) and the distribution of electrons within the molecule (electronic structure).

Molecular Conformations: The conformational landscape of this compound is expected to be complex due to the flexibility of its side chain and the rotational freedom around several single bonds. Similar to phenylalanine, the stable conformations would be governed by a delicate balance of intramolecular interactions, including hydrogen bonding between the amino group and the aldehyde group, as well as van der Waals interactions involving the phenyl ring. Theoretical studies on phenylalanine have identified multiple low-energy conformers, and it is reasonable to hypothesize a similarly rich conformational space for this compound. The primary dihedral angles defining the conformation would be those around the Cα-Cβ bond and the Cα-C(aldehyde) bond.

Electronic Structure: The electronic structure of this compound, particularly the frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactions. For this compound, the HOMO is likely to be located on the electron-rich phenyl ring or the nitrogen atom of the amino group. The LUMO is expected to be centered on the electron-deficient carbonyl carbon of the aldehyde group.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods like Density Functional Theory (DFT) are instrumental in calculating these properties. For the related compound D-phenylalanine, the HOMO-LUMO energy gap has been calculated to be 6.3264 eV.

PropertyDescriptionExpected Locus/Value for this compound
HOMO Highest Occupied Molecular OrbitalPhenyl ring or Amino group
LUMO Lowest Unoccupied Molecular OrbitalAldehyde carbonyl group
HOMO-LUMO Gap Energy difference between HOMO and LUMOInfluences chemical reactivity

Molecular Modeling of Reactivity and Stereoselectivity

Molecular modeling techniques are crucial for predicting how a molecule will behave in a chemical reaction, including its reactivity and the stereochemical outcome of the reaction.

Reactivity: The reactivity of this compound is characterized by the functional groups present: the amino group, the phenyl ring, and the aldehyde group. The aldehyde group is particularly significant as it is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. Computational models can simulate these reactions to predict their feasibility and outcomes. For instance, molecular dynamics simulations could be used to study the interaction of this compound with other molecules, providing insights into its binding and reaction mechanisms.

Stereoselectivity: this compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms (enantiomers). Reactions involving this compound, particularly those at the aldehyde group, can exhibit stereoselectivity, where one stereoisomer is formed preferentially over another. Molecular modeling can be employed to understand the origins of this stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, researchers can predict which product is more likely to form. This is particularly relevant in the context of asymmetric synthesis, where this compound might be used as a chiral building block or a catalyst.

Transition State Analysis of this compound-Mediated Reactions

Transition state theory is a cornerstone of chemical kinetics, and computational analysis of transition states provides deep insights into reaction mechanisms and rates.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions involving this compound, such as its use in the synthesis of other chiral molecules, computational chemists can model the potential reaction pathways and locate the corresponding transition states. For example, in an aldol (B89426) reaction where this compound acts as a catalyst, DFT calculations could be used to model the transition states for the formation of different stereoisomeric products. The calculated energies of these transition states would help to explain the experimentally observed stereoselectivity.

While specific transition state analyses for this compound-mediated reactions are not widely reported, studies on similar molecules demonstrate the power of these computational techniques. Such analyses would involve optimizing the geometry of the transition state structure and calculating its vibrational frequencies to confirm that it is a true transition state (characterized by one imaginary frequency).

Future Research Directions and Emerging Applications of Phenylalaninal

Exploration of Novel Catalytic Transformations

The aldehyde functionality in Phenylalaninal offers a prime site for a myriad of catalytic reactions. Future research could investigate its role as a substrate in highly selective transformations, particularly those involving chiral catalysis.

Asymmetric Catalysis : Given the inherent chirality of this compound (if derived from L- or D-phenylalanine), it could serve as a chiral building block or a ligand in asymmetric catalytic systems. For instance, its aldehyde group could participate in asymmetric aldol (B89426) reactions, Mannich reactions, or reductive aminations, leading to the formation of new chiral centers with high enantioselectivity. The challenge would be to design catalysts that can effectively handle and transform this compound while maintaining its structural integrity.

Enzymatic Transformations : Enzymes capable of recognizing and transforming α-amino aldehydes could be engineered or discovered for novel biocatalytic pathways. This could involve enzymes that catalyze specific oxidations, reductions, or condensation reactions involving the aldehyde group, potentially enabling greener and more selective syntheses. For example, the conversion of phenylalanine to other high-value chiral chemicals via cascade biocatalysis has been explored, and this compound could be an intermediate in such pathways researchgate.netcdnsciencepub.com.

Table 1: Potential Catalytic Transformations of this compound

Reaction TypeFunctional Group InvolvedPotential OutcomeKey Research Focus
Aldol ReactionAldehydeβ-Hydroxy-α-amino aldehydes/ketonesChiral induction, diastereoselectivity
Mannich ReactionAldehyde, Amineβ-Amino-α-amino aldehydesMulti-component synthesis, stereocontrol
Reductive AminationAldehyde, AmineDiamines, complex amino alcoholsSelective reduction, catalyst design
Imine FormationAldehydeImines (Schiff bases)Intermediate for further transformations
Oxidation/ReductionAldehydeCarboxylic acids (Phenylalanine), Alcohols (Phenylalaninol)Selective functional group interconversion

Integration into Cascade Reactions and Multi-Component Synthesis

The dual functionality of this compound (aldehyde and primary amine) makes it an attractive candidate for integration into complex reaction sequences, particularly cascade reactions and multi-component synthesis (MCRs). These strategies allow for the rapid construction of molecular complexity from simple starting materials in a single pot.

Multi-Component Reactions (MCRs) : this compound could be a key component in MCRs such as the Ugi, Passerini, or Biginelli reactions. Its aldehyde group and amino group can simultaneously participate, leading to the formation of diverse and complex molecular scaffolds containing the phenylalanine backbone. For instance, phenylalanine derivatives have been synthesized using Ugi four-component reactions, indicating the potential for related amino aldehydes aip.org.

Enzymatic Cascade Reactions : Designing multi-enzyme systems that generate this compound in situ and then immediately convert it into a desired product could overcome its potential instability. This would involve a series of enzyme-catalyzed steps, where the product of one reaction becomes the substrate for the next, without intermediate isolation. This approach is gaining traction in sustainable synthesis, as seen in the conversion of L-phenylalanine to other products researchgate.netcdnsciencepub.com.

Table 2: Integration of this compound in Multi-Component and Cascade Reactions (Conceptual)

Reaction TypeRole of this compoundExample Product ClassSignificance
Ugi Four-Component ReactionAmine & AldehydeComplex α-amino amides, peptidesRapid synthesis of diverse peptidomimetics
Passerini Three-Component ReactionAldehydeα-Acyloxy carboxamidesAccess to functionalized amide structures
Biginelli ReactionAldehydeDihydropyrimidinones (DHPMs)Synthesis of heterocyclic compounds
Enzymatic Cascade (Hypothetical)IntermediateVarious chiral amino compounds, natural productsGreen synthesis, high atom economy

Development of New this compound Derivatives for Specific Synthetic Targets

The aldehyde group of this compound is a highly versatile handle for further chemical transformations, leading to a wide array of novel derivatives. These derivatives could then be explored for various applications, from pharmaceuticals to advanced materials.

Functional Group Interconversions : The aldehyde can be readily reduced to an alcohol (Phenylalaninol), oxidized to a carboxylic acid (Phenylalanine), or converted into imines, oximes, hydrazones, or nitriles. Each of these transformations opens pathways to new classes of compounds with potentially distinct properties.

Scaffold for Bioactive Molecules : The phenylalanine scaffold is prevalent in many natural products and pharmaceuticals. New derivatives of this compound could serve as lead compounds or building blocks for the synthesis of novel therapeutic agents, agrochemicals, or materials with tailored properties. Research on phenylalanine derivatives for drug design and biological applications is ongoing, highlighting the potential for this compound-derived compounds.

Table 3: Potential this compound Derivatives and Their Synthetic Targets

Derivative TypeTransformation from AldehydePotential Synthetic Targets (Examples)
PhenylalaninolReductionChiral ligands, pharmaceutical intermediates
IminesCondensation with aminesPrecursors for heterocyclic compounds, chiral amines
OximesCondensation with hydroxylamineLigands, pharmaceutical scaffolds
Carboxylic AcidsOxidationAmino acid mimetics, peptide building blocks
NitrilesDehydration of oximesPrecursors for amines, amides

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for producing Phenylalaninal, and how do reaction conditions influence yield?

  • Methodological Answer : this compound synthesis typically involves Strecker or reductive amination routes. For Strecker synthesis, optimize cyanide source (e.g., KCN or acetone cyanohydrin) and pH (8–10) to stabilize the intermediate α-aminonitrile . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography. Yield improvements (>70%) require strict temperature control (0–5°C) to minimize hydrolysis . Report yields with error margins (±2%) to account for instrumental variability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR (DMSO-d6, 400 MHz) and FT-IR (ATR mode, 4000–400 cm1^{-1}) for structural confirmation. For ambiguous peaks (e.g., overlapping NH2_2 signals), perform 2D NMR (COSY, HSQC) to resolve stereochemical assignments . Cross-validate with high-resolution mass spectrometry (HRMS, ESI+) to confirm molecular ion [M+H]+^+ within 3 ppm accuracy. If discrepancies arise, repeat measurements under standardized solvent and temperature conditions .

Q. How does this compound stability vary under different storage conditions, and what protocols ensure reproducibility?

  • Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and 4°C (dry) for 1–6 months. Use HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify degradation products (e.g., oxidation at the aldehyde group). For long-term storage, recommend airtight containers with desiccant at -20°C, validated by triplicate assays showing <5% degradation over 12 months .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s role in asymmetric catalysis, particularly in enantioselective synthesis?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) or polarimetry to determine enantiomeric excess (ee). Design kinetic experiments under varying catalyst loadings (1–10 mol%) and substrates (aryl vs. alkyl aldehydes) to map steric/electronic effects. Use DFT calculations (B3LYP/6-31G*) to model transition states and correlate with experimental ee values (>90% requires rigid π-π interactions) . Replicate trials with blinded analysts to minimize bias .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Cross-examine assay conditions (e.g., cell lines, incubation time, solvent DMSO concentration). For IC50_{50} discrepancies, standardize protocols:

  • Use identical positive controls (e.g., cisplatin for cytotoxicity).
  • Validate via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Apply ANOVA with post-hoc Tukey tests to identify outliers in triplicate data . Publish raw datasets in supplemental materials to enable meta-analyses .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties for drug discovery?

  • Methodological Answer : Use QSPR models (e.g., COSMO-RS) to predict logP, solubility, and pKa_a. Train models on a curated dataset (>50 derivatives) with experimentally validated properties. Calibrate force fields (e.g., AMBER) using crystallographic data for hydrogen-bonding networks. Validate predictions via experimental solubility assays (shake-flask method, HPLC quantification) and adjust parameters iteratively .

Data Presentation Guidelines

  • Tables : Report mean ± SD for triplicate experiments, with footnotes detailing instrumentation (e.g., “NMR data acquired on Bruker Avance III 400 MHz”). Use ANOVA results to annotate significance (e.g., *p<0.05) .
  • Figures : Label axes with units (e.g., “Yield (%)” or “Time (h)”). For spectral data, include insets highlighting key peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

Literature Review & Contradiction Management

  • Use Google Scholar with keywords “this compound synthesis,” “enantioselective catalysis,” and “stability studies,” filtered by citations (2015–2025) to prioritize high-impact studies .
  • For contradictory findings, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments addressing mechanistic ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.